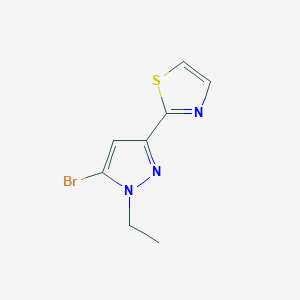
2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Méthodes De Préparation
The synthesis of 2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The preparation of boron reagents, which are essential for this coupling, involves specific methods tailored for their application under Suzuki–Miyaura coupling conditions .
Analyse Des Réactions Chimiques
2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s piperidine ring can be functionalized through hydrogenation, cyclization, and cycloaddition reactions . Common reagents used in these reactions include palladium catalysts for hydrogenation and boron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including their use as potential drugs . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid involves its interaction with molecular targets in biological systems. . The specific pathways and molecular targets involved depend on the compound’s structure and the biological context in which it is used.
Comparaison Avec Des Composés Similaires
2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid can be compared with other piperidine derivatives, such as 2-(1-Ethylpiperidin-4-yl)ethanamine . While both compounds share a piperidine ring, their functional groups and overall structures differ, leading to variations in their chemical reactivity and biological activities. The unique presence of the fluoroacetic acid moiety in this compound distinguishes it from other similar compounds and contributes to its specific properties and applications.
Propriétés
Formule moléculaire |
C9H16FNO2 |
|---|---|
Poids moléculaire |
189.23 g/mol |
Nom IUPAC |
2-(1-ethylpiperidin-4-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C9H16FNO2/c1-2-11-5-3-7(4-6-11)8(10)9(12)13/h7-8H,2-6H2,1H3,(H,12,13) |
Clé InChI |
QFILAFSTQNVPTH-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(CC1)C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13159137.png)

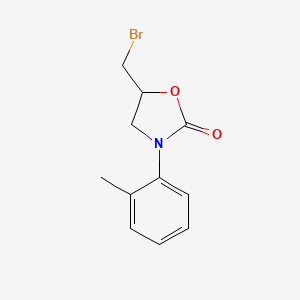
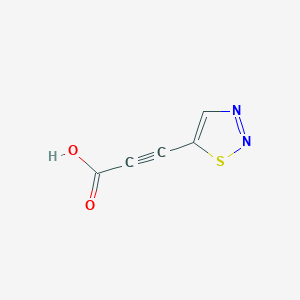
![Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13159161.png)
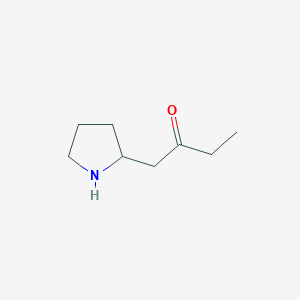
![tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate](/img/structure/B13159168.png)
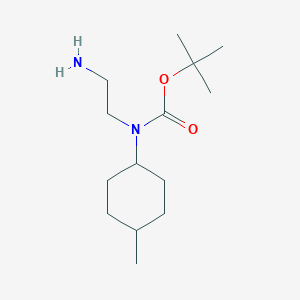
![1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol](/img/structure/B13159173.png)




